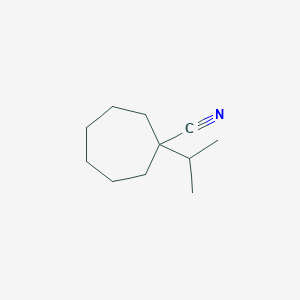
Cycloheptanecarbonitrile,1-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloheptanecarbonitrile,1-(1-methylethyl)- is an organic compound with the molecular formula C11H19N It is characterized by a cycloheptane ring with a carbonitrile group and an isopropyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloheptanecarbonitrile,1-(1-methylethyl)- can be synthesized through several synthetic routes. One common method involves the reaction of cycloheptanone with hydroxylamine hydrochloride to form cycloheptanone oxime, which is then dehydrated to produce cycloheptanenitrile. The nitrile group can then be alkylated using isopropyl bromide in the presence of a strong base like sodium hydride to yield Cycloheptanecarbonitrile,1-(1-methylethyl)-.
Industrial Production Methods
Industrial production of Cycloheptanecarbonitrile,1-(1-methylethyl)- typically involves large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Cycloheptanecarbonitrile,1-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminum hydride.
Substitution: The isopropyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophiles like alkyl halides.
Major Products
Oxidation: Cycloheptanecarboxylic acid or cycloheptanamide.
Reduction: Cycloheptanemethylamine.
Substitution: Various substituted cycloheptanecarbonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Cycloheptanecarbonitrile,1-(1-methylethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cycloheptanecarbonitrile,1-(1-methylethyl)- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The isopropyl group may enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and affect cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanecarbonitrile: Similar structure but with a six-membered ring.
Cyclooctanecarbonitrile: Similar structure but with an eight-membered ring.
Cycloheptanecarboxamide: Similar structure but with an amide group instead of a nitrile group.
Uniqueness
Cycloheptanecarbonitrile,1-(1-methylethyl)- is unique due to its seven-membered ring structure combined with the nitrile and isopropyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C11H19N |
|---|---|
Peso molecular |
165.27 g/mol |
Nombre IUPAC |
1-propan-2-ylcycloheptane-1-carbonitrile |
InChI |
InChI=1S/C11H19N/c1-10(2)11(9-12)7-5-3-4-6-8-11/h10H,3-8H2,1-2H3 |
Clave InChI |
UGUHGWPJKTWYLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1(CCCCCC1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


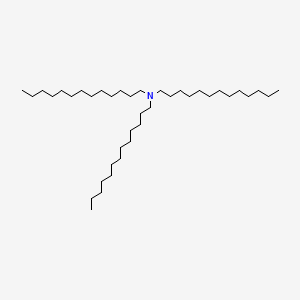
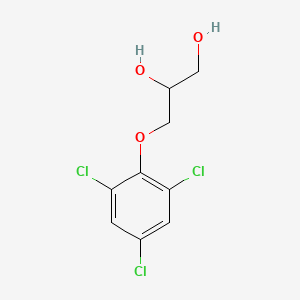
![N,N'-bis[1-isopropyl-2-methylpropyl]ethylenediamine](/img/structure/B13764275.png)
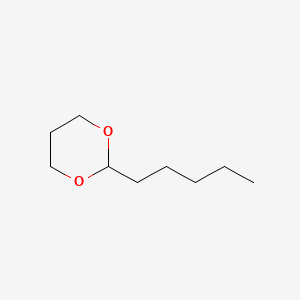



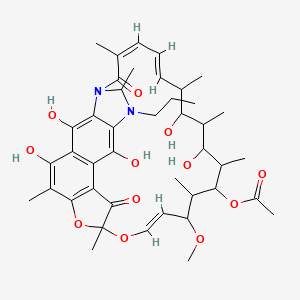
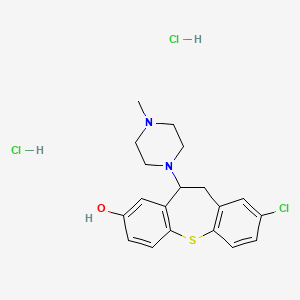
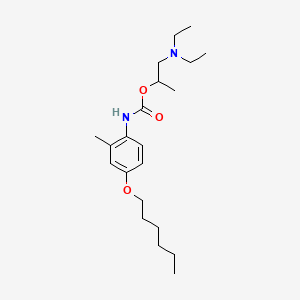

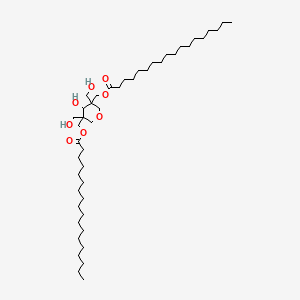
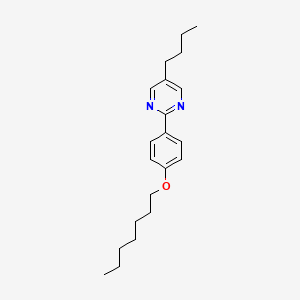
![Pyrazolo[3,4-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-3-(1-methyl-3-piperidinyl)-(9ci)](/img/structure/B13764342.png)
